1-Cyclopropyl-2,2,2-trifluoro-ethanone

Description

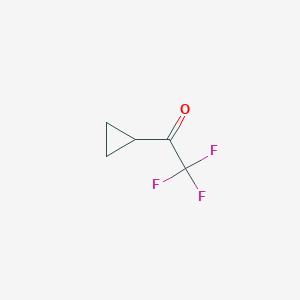

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O/c6-5(7,8)4(9)3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJNTMDORMMGOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570448 | |

| Record name | 1-Cyclopropyl-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75702-97-5 | |

| Record name | 1-Cyclopropyl-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-2,2,2-trifluoroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 1-Cyclopropyl-2,2,2-trifluoro-ethanone

Abstract: This technical guide provides an in-depth analysis of the synthetic pathways leading to 1-cyclopropyl-2,2,2-trifluoro-ethanone, a valuable building block in modern medicinal and agricultural chemistry. The unique combination of a strained cyclopropyl ring and an electron-withdrawing trifluoromethyl group imparts desirable properties to parent molecules, including enhanced metabolic stability, increased binding affinity, and modified lipophilicity.[1][2] This document details the primary synthetic strategies, explains the mechanistic rationale behind experimental choices, provides step-by-step protocols, and outlines crucial safety and handling considerations for researchers and drug development professionals.

Introduction: The Strategic Value of the C₃F₃K Moiety

The incorporation of fluorine-containing motifs is a cornerstone of contemporary drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to block metabolic oxidation, modulate pKa, and serve as a bioisostere for other chemical groups, thereby enhancing the pharmacokinetic profile of lead compounds.[3][4] Similarly, the cyclopropyl group is a "bioisostere" often used to introduce conformational rigidity and improve metabolic stability by acting as a non-classical phenyl ring mimic or a metabolically robust equivalent of a gem-dimethyl or tert-butyl group.[1][2] The target molecule, this compound, combines these two powerful moieties, making it a highly sought-after intermediate for creating novel therapeutic and agrochemical agents.

Physicochemical Properties and Safety Overview

Accurate characterization and safe handling are paramount. The following table summarizes the key physical and chemical properties of the target compound and its immediate precursors.

| Property | This compound | Cyclopropyl Methyl Ketone[5][6] | Ethyl Trifluoroacetate | Trifluoroacetic Anhydride |

| CAS Number | 75702-97-5[7] | 765-43-5 | 383-63-1 | 407-25-0 |

| Molecular Formula | C₅H₅F₃O | C₅H₈O | C₄H₅F₃O₂ | C₄F₆O₃ |

| Molecular Weight | 138.09 g/mol | 84.12 g/mol | 142.08 g/mol | 210.03 g/mol |

| Boiling Point | ~95-97 °C | 130-131 °C[8] | 60-62 °C | 39-40 °C |

| Density | ~1.2 g/cm³ (estimated) | 0.951 g/cm³[8] | 1.151 g/cm³ | 1.487 g/cm³ |

Hazard Identification and Safe Handling

The synthesis of this compound involves hazardous materials requiring strict safety protocols.

-

Organometallic Reagents (Grignard, Organolithiums): These are often pyrophoric and react violently with water and protic solvents. All manipulations must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and glassware.

-

Trifluoroacetic Anhydride (TFAA): Highly corrosive and volatile. It reacts exothermically with water and nucleophiles. Work must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat, is mandatory.[9]

-

This compound: The final product is a flammable liquid and an irritant. Avoid inhalation and contact with skin and eyes.[7][8] Standard safety precautions for handling volatile organic ketones should be observed.

Core Synthetic Strategy: Nucleophilic Trifluoroacetylation

The most direct and reliable approach to synthesizing this compound is through the nucleophilic attack of a cyclopropyl organometallic species on an electrophilic trifluoroacetylating agent. The high electrophilicity of the carbonyl carbon in trifluoroacetyl compounds, driven by the strong inductive electron-withdrawal of the -CF₃ group, makes this reaction highly favorable.[10]

General Experimental Workflow

The overall process can be visualized as a multi-stage workflow, from the generation of the nucleophile to the final purification of the ketone.

Caption: General workflow for the synthesis of this compound.

Pathway 1: The Grignard Reagent Method

This is the most common and industrially scalable approach, utilizing a Grignard reagent formed from a cyclopropyl halide.

Caption: Grignard pathway for this compound synthesis.

Causality & Field Insights:

-

Reagent Choice: Ethyl trifluoroacetate is a preferred trifluoroacetylating agent over the more reactive trifluoroacetic anhydride (TFAA) in Grignard reactions. This is because TFAA can react twice with the Grignard reagent, leading to the formation of a tertiary alcohol byproduct. The less reactive ester allows for better control and higher ketone yield.

-

Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether is crucial. These solvents stabilize the Grignard reagent through coordination and are essential for its formation. The absence of water is critical to prevent the immediate quenching of the highly basic organometallic species.

-

Temperature Control: The initial formation of the Grignard reagent can be exothermic and may require cooling to initiate safely. The subsequent acylation step is typically performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions, such as enolization of the product ketone followed by a second addition of the Grignard reagent.

Experimental Protocol: Grignard Synthesis

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and an addition funnel. Flame-dry all glassware under vacuum and cool under an inert atmosphere.

-

Grignard Formation: To the flask, add magnesium turnings (1.2 eq). Add a small portion of a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF via the addition funnel. If the reaction does not start (indicated by bubbling), add a small crystal of iodine or gently warm the flask. Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Acylation: Cool the flask containing the cyclopropylmagnesium bromide solution to -78 °C (dry ice/acetone bath). Slowly add a solution of ethyl trifluoroacetate (1.0 eq) in anhydrous THF dropwise via the addition funnel, maintaining the internal temperature below -65 °C.

-

Reaction & Quenching: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours. Cool the mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified.

Product Purification and Characterization

Due to the volatility of the target ketone, fractional distillation under atmospheric or reduced pressure is the preferred method of purification.

Purification Protocol: Fractional Distillation

-

Set up a fractional distillation apparatus with a short Vigreux column.

-

Carefully transfer the crude product to the distillation flask.

-

Heat the flask gently using a heating mantle.

-

Collect the fraction boiling at approximately 95-97 °C. The precise boiling point may vary with atmospheric pressure.

Spectroscopic Characterization Data

-

¹H NMR: Expect signals for the cyclopropyl protons (a complex multiplet system between δ 0.8-1.5 ppm) and a downfield multiplet for the proton alpha to the carbonyl group.

-

¹⁹F NMR: A sharp singlet around δ -75 to -80 ppm is characteristic of the CF₃ group adjacent to a carbonyl.

-

¹³C NMR: Signals for the cyclopropyl carbons, a downfield signal for the carbonyl carbon (quarternary, likely split by fluorine coupling), and a signal for the CF₃ carbon (a quartet due to C-F coupling).

-

IR Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretch of the trifluoromethyl ketone.

Conclusion

The synthesis of this compound is most effectively achieved through the nucleophilic acylation of a cyclopropyl organometallic reagent, with the Grignard method offering a robust and scalable solution. Careful control over reaction conditions, particularly temperature and the exclusion of moisture, is essential for achieving high yields and purity. The resulting ketone is a versatile intermediate, poised for further elaboration into complex molecules for pharmaceutical and agrochemical applications, leveraging the unique and synergistic properties of its constituent cyclopropyl and trifluoromethyl moieties.

References

- Google Patents. (1993). EP0560109A2 - Process for the preparation of 1-fluorocyclopropyl-methyl-ketone.

-

PubChem. (n.d.). 1-Cyclopropyl-2-(2-fluorophenyl)ethanone. National Center for Biotechnology Information. [Link]

-

Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

-

PubChem. (n.d.). 1-(2-Cyclopropylphenyl)-2,2,2-trifluoroethan-1-one. National Center for Biotechnology Information. [Link]

-

Sloop, J. C. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Georgia Gwinnett College. [Link]

-

del Pozo, C., & Fustero, S. (2021). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters, 23(15), 5933–5938. [Link]

- Google Patents. (2012). CN102643180B - Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone.

-

PubChem. (n.d.). 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). Ethanone, 1-cyclopropyl- IR Spectrum. NIST Chemistry WebBook. [Link]

-

Quora. (2018). Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution?. [Link]

-

NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook. [Link]

-

Bourne, J., et al. (1970). Acyl trifluoroacetates. Part III. Trifluoroacetylation of hydroxy-groups with acetyl trifluoroacetate. Journal of the Chemical Society B: Physical Organic. [Link]

-

Bourne, J., et al. (1970). Acyl trifluoroacetates. Part IV. Trifluoroacetylation of hydroxy-compounds with trifluoroacetic anhydride. Journal of the Chemical Society B: Physical Organic. [Link]

-

Solbrekken, J. (n.d.). Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative. Southern Illinois University Edwardsville. [Link]

- Google Patents. (2021). ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)

- Google Patents. (n.d.). Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.

-

Kerns, R. J., et al. (2003). Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. Bioorganic & Medicinal Chemistry Letters, 13(16), 2759-2763. [Link]

-

Karmakar, S., et al. (2026). Development of Practical and Scalable Synthetic Route for 1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic Acid. Organic Process Research & Development. [Link]

-

Hefter, G. T. (1988). Recommended methods for the purification of solvents and tests for impurities 1,2-ethanediol and 2,2,2-trifluoroethanol. Pure and Applied Chemistry, 60(8), 1231-1236. [Link]

-

Kamal, A., et al. (2014). Trifluoroacetic acid-Promoted Michael Addition-Cyclization Reactions of Vinylogous Carbamates. RSC Advances, 4, 18635-18639. [Link]

-

Forbus, T. R., & Martin, J. C. (1988). Trifluoroacetyl triflate. Organic Syntheses, 6, 102. [Link]

-

Dilman, A. D., & Levin, V. V. (2021). Synthesis of 1-Trifluoromethylindanes and Close Structures: A Mini Review. Molecules, 26(19), 6037. [Link]

-

Cikotiene, I., et al. (2012). Lithium Perchlorate-, Acetic Anhydride-, and Triphenylphosphine-assisted Multicomponent Syntheses of 4-Unsubstituted 2,5-Dioxooctahydroquinoline-3-carboxylates and 3-carbonitriles. Journal of Organic Chemistry, 77(17), 7389-7397. [Link]

- Google Patents. (2015). CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.

-

Kjellman, K. (2017). Reactive Distillation of Trifluoroacetic Anhydride. University of Delaware. [Link]

-

Lee, C. S., et al. (2015). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Journal of the American Chemical Society, 137(45), 14461–14465. [Link]

-

ideXlab. (n.d.). Trifluoroacetylation - Explore the Science & Experts. [Link]

-

Al-Zaydi, K. M. (2022). Heterocycles from cyclopropenones. RSC Advances, 12(28), 17900-17924. [Link]

-

Zhang, H., et al. (2024). One-step synthesis of 2-cyclopentylcyclopentanone from cyclopentanone catalyzed by NiO-Co3O4/TiO2: reaction pathway. Sustainable Energy & Fuels. [Link]

Sources

- 1. cas 38675-82-0|| where to buy Cyclopropyl 3-trifluoromethylphenyl ketone [english.chemenu.com]

- 2. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Ethanone, 1-cyclopropyl- [webbook.nist.gov]

- 6. Ethanone, 1-cyclopropyl- [webbook.nist.gov]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. quora.com [quora.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopropyl-2,2,2-trifluoro-ethanone

Foreword: Navigating the Frontier of Fluorinated Scaffolds

To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive exploration into the physicochemical landscape of 1-Cyclopropyl-2,2,2-trifluoro-ethanone. In the quest for novel therapeutics, the strategic incorporation of unique structural motifs is paramount. The convergence of a strained cyclopropyl ring and an electron-withdrawing trifluoromethyl ketone functionality within a single molecule presents a compelling scaffold. This document is structured not as a rigid template, but as a narrative that delves into the core properties, reactivity, and synthetic considerations of this intriguing compound, offering both theoretical underpinnings and practical insights. Our approach is grounded in established chemical principles and extrapolated data from analogous structures, providing a robust framework for understanding and utilizing this molecule in your research endeavors.

Molecular Architecture and Inherent Properties

This compound, with the empirical formula C₅H₅F₃O, possesses a unique combination of functionalities that dictate its physical and chemical behavior. The presence of the highly electronegative trifluoromethyl group significantly influences the adjacent carbonyl, making it a potent electrophile. Concurrently, the cyclopropyl ring introduces conformational rigidity and unique electronic properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Weight | 154.09 g/mol | Calculated from the molecular formula. |

| Boiling Point | ~110-120 °C | Estimated based on structurally similar compounds. The trifluoromethyl group tends to lower the boiling point compared to non-fluorinated analogs due to reduced intermolecular forces. |

| Density | ~1.2 g/cm³ | The high density of fluorine atoms contributes to a greater density compared to hydrocarbon analogs. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Limited solubility in water. | The polar ketone functionality allows for some interaction with polar solvents, but the overall hydrophobic nature of the molecule limits aqueous solubility. |

| Appearance | Colorless to pale yellow liquid | Based on the appearance of similar small ketones. |

Synthesis and Strategic Considerations

The synthesis of this compound can be approached through several strategic pathways, primarily focusing on the formation of the C-C bond between the cyclopropyl and the trifluoroacetyl groups. The choice of synthetic route will largely depend on the availability of starting materials and the desired scale of the reaction.

Acylation of a Cyclopropyl Organometallic Reagent

A common and effective method involves the reaction of a cyclopropyl organometallic species, such as cyclopropyl magnesium bromide (a Grignard reagent), with a trifluoroacetylating agent.

Experimental Protocol: Grignard-based Synthesis

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of cyclopropyl bromide in the same solvent is added dropwise to initiate the formation of cyclopropyl magnesium bromide. Gentle heating may be required to start the reaction.[1]

-

Acylation: The freshly prepared Grignard reagent is cooled to a low temperature (typically -78 °C to 0 °C) to mitigate side reactions. A solution of a suitable trifluoroacetylating agent, such as ethyl trifluoroacetate, is then added dropwise. The strong nucleophilicity of the Grignard reagent facilitates the attack on the electrophilic carbonyl carbon of the ester.

-

Workup: Upon completion of the reaction, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step protonates the resulting alkoxide and neutralizes any unreacted Grignard reagent.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield this compound.

Causality in Experimental Design: The use of low temperatures during the acylation step is crucial to prevent side reactions, such as multiple additions of the Grignard reagent to the ketone product. The choice of a less reactive trifluoroacetylating agent, like an ester, over a more reactive one, like an acid chloride, also helps to control the reaction and improve the yield of the desired ketone.

Oxidation of the Corresponding Alcohol

An alternative route involves the synthesis of the precursor alcohol, 1-cyclopropyl-2,2,2-trifluoroethanol, followed by oxidation.

Experimental Workflow: Oxidation Route

Caption: Synthetic pathway via oxidation of the secondary alcohol.

This method is advantageous if the precursor alcohol is readily available or more easily synthesized. The oxidation can be achieved using various reagents, such as pyridinium chlorochromate (PCC) or by employing a Swern oxidation protocol.[2]

Reactivity Profile: A Tale of Two Moieties

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the inductive effect of the trifluoromethyl group.[3]

Nucleophilic Addition to the Carbonyl Group

The ketone readily undergoes nucleophilic addition reactions. A prime example is the Wittig reaction, which allows for the conversion of the carbonyl group to a carbon-carbon double bond.

Experimental Protocol: Wittig Olefination

-

Ylide Generation: A phosphonium salt, such as methyltriphenylphosphonium bromide, is suspended in an anhydrous solvent like THF. A strong base, typically n-butyllithium or sodium hydride, is added to deprotonate the phosphonium salt and form the phosphorus ylide.[4]

-

Reaction with the Ketone: A solution of this compound in the same solvent is added to the ylide solution at a controlled temperature (often 0 °C to room temperature). The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon.

-

Formation of the Alkene: The reaction proceeds through a betaine intermediate, which collapses to form an oxaphosphetane. This cyclic intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide as a byproduct.[5]

-

Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The triphenylphosphine oxide byproduct is often poorly soluble in non-polar solvents and can be removed by filtration or column chromatography.

Self-Validating System: The progress of the Wittig reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone and the appearance of the less polar alkene product. The formation of the triphenylphosphine oxide precipitate also serves as a visual indicator of reaction progression.

Logical Relationship: Wittig Reaction Mechanism

Caption: Key intermediates in the Wittig olefination pathway.

Reactions Involving the Cyclopropyl Ring

The cyclopropyl group can participate in ring-opening reactions under certain conditions, particularly in the presence of Lewis acids or transition metal catalysts.[6] This reactivity allows for the synthesis of more complex acyclic structures.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following are predicted spectra based on established principles and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the cyclopropyl protons.

-

~1.0-1.5 ppm (multiplet, 4H): The four methylene protons on the cyclopropyl ring. These will likely appear as a complex multiplet due to geminal and cis/trans coupling.

-

~2.0-2.5 ppm (multiplet, 1H): The single methine proton on the cyclopropyl ring, which is adjacent to the carbonyl group and will be shifted downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the downfield shift of the carbonyl carbon and the unique shifts of the cyclopropyl carbons.

-

~190-200 ppm (quartet, J ≈ 35 Hz): The carbonyl carbon, which will be significantly deshielded and will show coupling to the three fluorine atoms.

-

~117 ppm (quartet, J ≈ 290 Hz): The trifluoromethyl carbon, exhibiting a large one-bond carbon-fluorine coupling constant.

-

~20-30 ppm: The methine carbon of the cyclopropyl ring.

-

~10-15 ppm: The two equivalent methylene carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the carbonyl stretch.

-

~1750-1770 cm⁻¹: A strong C=O stretching vibration. The frequency is shifted to a higher wavenumber compared to a typical ketone due to the electron-withdrawing effect of the trifluoromethyl group.

-

~1100-1300 cm⁻¹: Strong C-F stretching vibrations.

Mass Spectrometry

In mass spectrometry with electron ionization, the molecular ion peak (m/z = 154) may be observed. Common fragmentation patterns for ketones include alpha-cleavage.[7][8]

-

Alpha-Cleavage: Loss of the cyclopropyl group (C₃H₅•, mass = 41) would result in a fragment at m/z = 113 (CF₃CO⁺). Loss of the trifluoromethyl group (CF₃•, mass = 69) would lead to a fragment at m/z = 85 (C₃H₅CO⁺). The relative abundance of these fragments will depend on the stability of the resulting cations and radicals.

Conclusion and Future Outlook

This compound represents a valuable building block for medicinal and materials chemistry. Its unique electronic and structural features, stemming from the interplay of the trifluoromethyl and cyclopropyl groups, offer a rich landscape for synthetic transformations. While experimental data for this specific molecule is sparse, this guide provides a robust, scientifically-grounded framework for its synthesis, handling, and reactivity. The predictive nature of this document is intended to empower researchers to confidently incorporate this and similar fluorinated cyclopropyl ketones into their synthetic strategies, paving the way for the discovery of novel molecules with enhanced properties.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

- Giri, R., Kissling, M., Zhilin, E., Fernandes, A. J., Ordan, Q. E. L., & Katayev, D. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Helvetica Chimica Acta, e202400031.

- Singh, R. P., & Shreeve, J. M. (2018). Synthesis of Aryl Trifluoromethyl Ketones. Synthesis, 50(08), 1525-1538.

- Kumar, P., & Singh, V. K. (2018). Direct Synthesis of α-Trifluoromethyl Ketone from (Hetero)arylacetylene: Design, Intermediate Trapping, and Mechanistic Investigations. Organic Letters, 20(24), 7893-7897.

- Procter, D. J., & Flowers, R. A. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry.

- Chen, Y.-T., et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 17(20), 5589-5593.

- Procter, D. J., & Flowers, R. A. (2014). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society, 136(28), 10008-10011.

-

Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

JoVE. (2025). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved from [Link]

- Google Patents. (n.d.). CN110862110A - Synthesis method of cyclopropyl methyl ketone.

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

- Wang, Z.-Y., et al. (2024). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. Organic & Biomolecular Chemistry.

- Montgomery, J. (2004). Dimerization of Cyclopropyl Ketones and Crossed Reactions of Cyclopropyl Ketones with Enones as an Entry to Five-Membered Rings. Journal of the American Chemical Society, 126(38), 11792-11793.

- Procter, D. J., & Flowers, R. A. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society.

-

ChemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. [Link]...

-

The Organic Chemistry Tutor. (2024, December 16). Wittig Olefination Reaction - reaction mechanism, experimental procedure and how to get rid of TPPO [Video]. YouTube. [Link]...

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

-

CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

- Knochel, P., & Krasovskiy, A. (2008). Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols.

- Burton, D. J., & Herkes, F. E. (1967). The Reaction of Trifluoromethyl Ketones and Trialkylphosphines. The Journal of Organic Chemistry, 32(4), 1311-1314.

- Knochel, P., et al. (2013). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. Synthesis, 45(11), 1489-1494.

- Wiley-VCH. (2008).

-

Jasperse, C. (n.d.). Grignard Reaction. Retrieved from [Link]

- Knochel, P., et al. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Organic Process Research & Development, 13(4), 658-667.

-

PROSPRE - 1H NMR Predictor. (n.d.). Retrieved from [Link]

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

- Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed), 3439-3441.

-

SpectraBase. (n.d.). Ethanone, 1-(2-methylcyclopropyl)-2-(triphenylphosphoranylidene)-, trans-(.+-.)-. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Strategic Deployment of 1-Cyclopropyl-2,2,2-trifluoroethanone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of contemporary medicinal chemistry, the pursuit of molecular entities with enhanced potency, metabolic stability, and refined physicochemical profiles is a perpetual endeavor. Within this pursuit, the strategic incorporation of specific structural motifs has proven to be a powerful approach. This guide delves into the technical intricacies of one such high-value building block: 1-Cyclopropyl-2,2,2-trifluoroethanone (CAS Number 75702-97-5). We will explore its synthesis, reactivity, and burgeoning applications, providing a comprehensive resource for its effective utilization in drug discovery and development programs.

The unique juxtaposition of a strained cyclopropyl ring and a highly electrophilic trifluoromethyl ketone functionality imbues this molecule with a compelling set of characteristics. The cyclopropyl group, a three-membered carbocycle, is increasingly recognized as a "bioisostere" for various functional groups and a modulator of molecular properties.[1][2] Its rigid nature can enforce a bioactive conformation, leading to enhanced binding affinity for biological targets.[3] Furthermore, the inherent strength of the C-H bonds within the cyclopropane ring often imparts a significant degree of metabolic stability, a critical attribute for any successful therapeutic agent.[3]

Concurrently, the trifluoromethyl ketone moiety is a potent pharmacophore, primarily due to the strong electron-withdrawing nature of the trifluoromethyl group. This renders the carbonyl carbon exceptionally electrophilic, making it a prime target for nucleophilic attack and a key component in the design of potent enzyme inhibitors.[4] Trifluoromethyl ketones are known to form stable hemiacetal or hemiketal adducts with serine or cysteine residues in enzyme active sites, mimicking the transition state of substrate hydrolysis and leading to potent and often reversible inhibition.

This guide will navigate the synthesis of this valuable building block, dissect its characteristic reactivity, and illuminate its application in the synthesis of biologically active molecules, thereby providing the reader with the foundational knowledge to strategically deploy 1-cyclopropyl-2,2,2-trifluoroethanone in their own research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting its influence on the properties of a final drug candidate.

| Property | Value | Source |

| CAS Number | 75702-97-5 | |

| Molecular Formula | C₅H₅F₃O | |

| Molecular Weight | 138.09 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~107-108 °C (estimated) | |

| Density | ~1.2 g/cm³ (estimated) |

Synthesis of 1-Cyclopropyl-2,2,2-trifluoroethanone: A Practical Approach

Several synthetic strategies can be envisioned for the preparation of 1-cyclopropyl-2,2,2-trifluoroethanone. Based on established methodologies for the synthesis of trifluoromethyl ketones, a highly plausible and scalable approach involves the reaction of a cyclopropyl organometallic reagent with an activated trifluoroacetic acid derivative.

One of the most direct and widely utilized methods for the formation of ketones is the reaction of a Grignard reagent with an ester. In this context, the reaction of cyclopropylmagnesium bromide with ethyl trifluoroacetate represents a robust and efficient route to the target molecule.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a laboratory-scale synthesis of 1-cyclopropyl-2,2,2-trifluoroethanone.

Materials:

-

Cyclopropyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

Iodine (catalyst)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of Cyclopropylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, place a solution of cyclopropyl bromide (1.0 eq) in anhydrous diethyl ether or THF.

-

Add a small portion of the cyclopropyl bromide solution to initiate the Grignard reaction, which is indicated by a color change and gentle refluxing.

-

Once the reaction has initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.[5][6]

-

-

Reaction with Ethyl Trifluoroacetate:

-

Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C in an ice bath.

-

In a separate dropping funnel, place a solution of ethyl trifluoroacetate (1.0 eq) in anhydrous diethyl ether or THF.

-

Add the ethyl trifluoroacetate solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether or THF (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure to yield 1-cyclopropyl-2,2,2-trifluoroethanone as a colorless to pale yellow liquid.

-

Caption: Workflow for the synthesis of 1-cyclopropyl-2,2,2-trifluoroethanone.

Reactivity and Synthetic Utility

The reactivity of 1-cyclopropyl-2,2,2-trifluoroethanone is dominated by the electrophilicity of the carbonyl carbon. This makes it an excellent substrate for a variety of nucleophilic addition reactions.

Nucleophilic Addition Reactions

The electron-deficient carbonyl group readily undergoes addition by a wide range of nucleophiles, including organometallic reagents (Grignard reagents, organolithiums), hydrides, and heteroatom nucleophiles (amines, alcohols, thiols). These reactions provide access to a diverse array of chiral and achiral trifluoromethyl-substituted cyclopropylmethanols and their derivatives, which are valuable building blocks in their own right.

Enzyme Inhibition: A Key Application

As previously mentioned, trifluoromethyl ketones are potent inhibitors of serine and cysteine proteases. The high electrophilicity of the carbonyl carbon facilitates the formation of a stable, covalent, yet often reversible, hemiketal or hemithioketal adduct with the hydroxyl or thiol group of the active site residue. This mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition of the enzyme. The presence of the cyclopropyl group can further enhance binding affinity and selectivity by occupying specific hydrophobic pockets within the enzyme's active site.

Strategic Considerations in Drug Design

The incorporation of 1-cyclopropyl-2,2,2-trifluoroethanone into a drug discovery program offers several strategic advantages:

-

Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to an increased half-life and reduced drug dosage.[3]

-

Conformational Constraint: The rigid cyclopropane ring can lock a flexible molecule into its bioactive conformation, improving potency and reducing off-target effects.[1]

-

Potent Enzyme Inhibition: The trifluoromethyl ketone provides a proven mechanism for potent and often reversible enzyme inhibition.

-

Modulation of Physicochemical Properties: The introduction of this building block can fine-tune properties such as lipophilicity and pKa, which are critical for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) profile.

Conclusion

1-Cyclopropyl-2,2,2-trifluoroethanone is a valuable and versatile building block for modern drug discovery. Its unique combination of a metabolically robust and conformationally rigid cyclopropyl group with a highly electrophilic trifluoromethyl ketone makes it an attractive starting material for the synthesis of a wide range of potentially potent and selective therapeutic agents, particularly enzyme inhibitors. The synthetic route outlined in this guide provides a practical and scalable method for its preparation, enabling its wider adoption in medicinal chemistry programs. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of well-designed building blocks like 1-cyclopropyl-2,2,2-trifluoroethanone will undoubtedly play a pivotal role in the future of drug development.

References

-

Reeves, J. T., et al. (2008). Trifluoromethyl Ketones from Enolizable Carboxylic Acids via Enediolate Trifluoroacetylation/Decarboxylation. The Journal of Organic Chemistry, 73(23), 9476–9478. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry - Scientific Update. (n.d.). Retrieved from [Link]

-

Said, M. S., et al. (2023). Electron-Deficient Fluoroarene-Mediated Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Organic Letters, 25(7), 1094–1098. [Link]

-

Mechanism of the direct synthesis of trifluoromethyl ketones from... - ResearchGate. (n.d.). Retrieved from [Link]

-

A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic... - PMC. (n.d.). Retrieved from [Link]

-

Key Applications of Cyclopropyl Methyl Ketone in Pharma & Agrochemicals. (n.d.). Retrieved from [Link]

-

Computational Study of SmI2-Catalyzed Intermolecular Couplings of... - ACS Publications. (2024). Retrieved from [Link]

-

1-(2-Cyclopropylphenyl)-2,2,2-trifluoroethan-1-one - PubChem. (n.d.). Retrieved from [Link]

-

Bioactivities and Synthesis of Trifluoromethyl Alkyl Ketones. (n.d.). Retrieved from [Link]

-

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol | C5H7F3O | CID 15709643 - PubChem. (n.d.). Retrieved from [Link]

-

In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether... - PubMed. (n.d.). Retrieved from [Link]

-

Ethanone, 1-cyclopropyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Mechanism of Formation of Grignard Reagents. The Rate of Reaction of... - ACS Publications. (n.d.). Retrieved from [Link]

-

In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether... - ResearchGate. (n.d.). Retrieved from [Link]

-

Trifluoroacetic anhydride ( TFAA ) - ResearchGate. (n.d.). Retrieved from [Link]

-

1-Cyclopropyl-2-(2-fluorophenyl)ethanone | C11H11FO | CID 15289941 - PubChem. (n.d.). Retrieved from [Link]

- CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. (n.d.).

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Retrieved from [Link]

- CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone. (n.d.).

-

Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative - SIUE. (n.d.). Retrieved from [Link]

-

Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones - NIH. (n.d.). Retrieved from [Link]

-

Ethanone, 1-cyclopropyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Development of Practical and Scalable Synthetic Route for 1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic Acid - ResearchGate. (n.d.). Retrieved from [Link]

-

Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

-

Reactivity of electrophilic cyclopropanes - PMC - NIH. (n.d.). Retrieved from [Link]

-

(PDF) Reactivity of electrophilic cyclopropanes - ResearchGate. (n.d.). Retrieved from [Link]

-

Broad-Spectrum Antiviral Strategies and Nucleoside Analogues - PMC - NIH. (n.d.). Retrieved from [Link]

-

A roadmap to engineering antiviral natural products synthesis in microbes - PMC. (n.d.). Retrieved from [Link]

-

Natural Products as Antiviral Agents - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

-

Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed. (n.d.). Retrieved from [Link]

-

Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives - PubMed. (n.d.). Retrieved from [Link]

-

Kinetic Study on the Reactivity of Azanone (HNO) toward Cyclic C-Nucleophiles - MDPI. (n.d.). Retrieved from [Link]

Sources

- 1. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Building Blocks for COVID-19 Antiviral Drugs Identified in Rapid Study | UC San Francisco [ucsf.edu]

- 4. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 1-Cyclopropyl-2,2,2-trifluoro-ethanone

Introduction

In the landscape of modern drug discovery and materials science, molecules bearing both cyclopropyl and trifluoromethyl moieties are of significant interest. The cyclopropyl group, as a constrained bioisostere of a phenyl ring or a gem-dimethyl group, often imparts favorable metabolic stability and conformational rigidity. Simultaneously, the trifluoromethyl group is a powerful modulator of electronic properties, lipophilicity, and metabolic resistance. 1-Cyclopropyl-2,2,2-trifluoro-ethanone is a fundamental building block that combines these two valuable synthons.

This technical guide provides an in-depth analysis of the key spectroscopic data required for the unambiguous identification and characterization of this compound. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the underlying principles and experimental rationale, offering a framework for researchers to interpret their own results with confidence. The protocols and interpretations herein are designed to be self-validating, reflecting best practices in analytical chemistry.

Molecular Structure and Spectroscopic Implications

A foundational understanding of the molecule's structure is paramount for predicting and interpreting its spectroscopic behavior. The molecule consists of a cyclopropyl ring directly attached to a carbonyl group, which is in turn bonded to a trifluoromethyl group.

-

The Trifluoromethyl Group (-CF₃): This is a potent electron-withdrawing group. Its influence will be most pronounced on the adjacent carbonyl, affecting its reactivity and spectroscopic signature, particularly in IR and ¹³C NMR spectroscopy.

-

The Carbonyl Group (C=O): This group will be the source of a strong, characteristic signal in IR spectroscopy and a downfield signal in ¹³C NMR. Its electronic environment is heavily influenced by both the -CF₃ and cyclopropyl groups.

-

The Cyclopropyl Ring: This strained three-membered ring has unique electronic properties. Its protons and carbons exhibit characteristic chemical shifts in NMR spectroscopy that distinguish them from other aliphatic systems.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8%+ D). Rationale: CDCl₃ is an excellent solvent for a wide range of organic compounds and its residual proton signal at ~7.26 ppm provides a convenient internal reference.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Rationale: Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex spin systems like the cyclopropyl ring.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of at least 12 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a standard pulse program with broadband proton decoupling (e.g., zgpg30).

-

Set the spectral width to ~220 ppm.

-

A longer relaxation delay (5 seconds) and a larger number of scans (>1024) are necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

¹⁹F NMR Acquisition:

-

Acquire data with broadband proton decoupling.

-

Reference the spectrum externally to a sealed capillary of CFCl₃ (δ 0.0 ppm) or internally to a known standard. Rationale: ¹⁹F NMR has a very wide chemical shift range, making accurate referencing critical.[1]

-

¹H NMR Spectral Interpretation

The proton NMR spectrum is expected to show two distinct sets of signals corresponding to the cyclopropyl protons.

-

Cyclopropyl Methine (CH): The single proton on the carbon attached to the carbonyl group will be the most deshielded due to the anisotropic effect of the C=O bond. It will appear as a complex multiplet due to coupling with the four adjacent methylene protons.

-

Cyclopropyl Methylenes (CH₂): The two pairs of diastereotopic methylene protons will exhibit complex, overlapping multiplets further upfield.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Cyclopropyl -CH- | 2.0 - 2.5 | Multiplet (m) |

| Cyclopropyl -CH₂- | 1.0 - 1.5 | Multiplet (m) |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments.

-

Carbonyl Carbon (C=O): This signal will be significantly downfield. Its chemical shift is influenced by the strong electron-withdrawing -CF₃ group, but the prediction is complex. For comparison, the carbonyl in 1-cyclopropylethanone appears at ~208 ppm.[2]

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a sharp quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). The typical range for a CF₃ group is broad, but its coupling pattern is unmistakable.[3]

-

Cyclopropyl Carbons: The methine carbon (α to the carbonyl) and the methylene carbons will appear in the aliphatic region.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (Coupled) |

| Carbonyl (C=O) | 190 - 200 | Quartet (²J_CF) |

| Trifluoromethyl (-CF₃) | 115 - 125 | Quartet (¹J_CF ≈ 280-290 Hz) |

| Cyclopropyl -CH- | 15 - 25 | Singlet |

| Cyclopropyl -CH₂- | 10 - 15 | Singlet |

¹⁹F NMR Spectral Interpretation

Given the molecular structure, all three fluorine atoms are chemically equivalent.

-

Trifluoromethyl (-CF₃): The spectrum should exhibit a single, sharp signal. In a proton-decoupled spectrum, this will be a singlet. The chemical shift for a trifluoromethyl group adjacent to a carbonyl typically falls in the -70 to -80 ppm range relative to CFCl₃.[4][5] This distinct signal is a powerful confirmation of the -COCF₃ moiety. The wide chemical shift range of ¹⁹F NMR makes peak overlap highly unlikely, simplifying analysis.[1]

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -CF₃ | -70 to -80 | Singlet |

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally rapid and effective technique for identifying key functional groups.

Experimental Protocol: ATR-FTIR

-

Instrument: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Rationale: ATR requires minimal to no sample preparation for liquid samples and provides high-quality, reproducible spectra.

-

Background Scan: Perform a background scan of the clean ATR crystal.

-

Sample Analysis: Place a single drop of the neat liquid sample onto the ATR crystal and acquire the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

IR Spectral Interpretation

The IR spectrum is dominated by a few key vibrational modes.

-

C=O Stretch: This will be the most intense and diagnostically significant peak in the spectrum. The electron-withdrawing effect of the -CF₃ group strengthens the carbonyl double bond, shifting its stretching frequency to a higher wavenumber compared to typical alkyl ketones (which appear at 1715 cm⁻¹).[6][7] For comparison, the C=O stretch in the non-fluorinated analog, 1-cyclopropylethanone, is observed at lower frequencies.[8][9]

-

C-F Stretches: Strong, broad absorptions corresponding to the C-F stretching modes will be prominent in the fingerprint region.

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of the C-H bonds on the cyclopropyl ring. Aliphatic C-H stretches from the cyclopropyl group will also be visible below 3000 cm⁻¹.[6]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (cyclopropyl) | 3010 - 3100 | Medium |

| C=O Stretch (ketone) | 1740 - 1760 | Strong, Sharp |

| C-F Stretches | 1100 - 1300 | Strong, Broad |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecule's mass and fragmentation pattern, further confirming its identity.

Experimental Protocol: Electron Ionization (EI-MS)

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, typically coupled to a Gas Chromatography (GC) system for sample introduction.

-

Ionization: Set the electron energy to 70 eV. Rationale: This is a standard energy that produces reproducible fragmentation patterns, allowing for comparison with spectral libraries.

-

Analysis: Acquire data over a mass-to-charge (m/z) range of at least 40-200 amu.

MS Spectral Interpretation

The molecular formula is C₅H₅F₃O, with a molecular weight of 138.09 g/mol .

-

Molecular Ion (M⁺): A peak corresponding to the molecular ion should be observed at m/z = 138.

-

Fragmentation Pattern: The primary fragmentation pathways will involve the cleavage of the bonds adjacent to the carbonyl group, which are the weakest points. The stability of the resulting fragments dictates the observed pattern. For comparison, the fragmentation of 1-cyclopropylethanone shows a prominent peak for the cyclopropylcarbonyl cation.[10]

Key Expected Fragments:

-

[M - CF₃]⁺ (m/z = 69): Loss of the trifluoromethyl radical leads to the stable cyclopropylcarbonyl cation. This is expected to be a very prominent, likely the base peak.

-

[M - C₃H₅]⁺ (m/z = 97): Loss of the cyclopropyl radical results in the trifluoroacetyl cation.

-

[C₃H₅]⁺ (m/z = 41): The cyclopropyl cation itself.

Figure 2: Proposed EI mass spectrometry fragmentation pathway.

Conclusion

The structural confirmation of this compound is robustly achieved through a multi-technique spectroscopic approach. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework of the cyclopropyl ring, while ¹⁹F NMR provides an unambiguous signal for the trifluoromethyl group. High-resolution IR spectroscopy validates the presence and electronic environment of the ketone carbonyl, and mass spectrometry confirms the molecular weight and predictable fragmentation pattern. This comprehensive guide provides the necessary framework and reference data for researchers to confidently identify this key chemical building block.

References

-

11 (Note: This document contains spectral data for various compounds, but not the specific target molecule. It is used here as a general reference for techniques.)

-

12 (General reference for NMR techniques in organofluorine chemistry).

-

(Database entry for an analogous compound).

-

13 (General information on ¹⁹F NMR spectroscopy).

-

(Database entry for the reduced alcohol analog).

-

(Database entry for an analogous compound).

-

(Commercial listing with some physical properties).

-

(¹³C NMR data for a related cyclopropyl ketone).

-

(General synthetic and characterization reference).

-

14 (Advanced spectroscopic study, general reference).

-

(Synthetic reference for related structures).

Sources

- 1. azom.com [azom.com]

- 2. Cyclopropyl methyl ketone(765-43-5) 13C NMR spectrum [chemicalbook.com]

- 3. 2,2,2-Trifluoroethanol(75-89-8) 13C NMR spectrum [chemicalbook.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. dovepress.com [dovepress.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Ethanone, 1-cyclopropyl- [webbook.nist.gov]

- 9. Ethanone, 1-cyclopropyl- [webbook.nist.gov]

- 10. Ethanone, 1-cyclopropyl- [webbook.nist.gov]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. www1.udel.edu [www1.udel.edu]

molecular structure and conformation of 1-Cyclopropyl-2,2,2-trifluoro-ethanone

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Cyclopropyl-2,2,2-trifluoro-ethanone

Abstract

The unique chemical properties endowed by cyclopropyl and trifluoromethyl moieties have made them privileged scaffolds in modern medicinal chemistry and materials science. Understanding the three-dimensional structure and conformational preferences of molecules incorporating these groups is paramount for rational drug design and the prediction of chemical reactivity. This guide provides a comprehensive technical analysis of the . In the absence of direct experimental data for this specific molecule, we employ a synergistic approach, combining high-level computational chemistry principles with robust experimental data from structurally analogous compounds, primarily cyclopropyl methyl ketone. We delineate the key conformers, analyze the energetic factors governing their stability, and present predicted structural parameters. Furthermore, this guide details the state-of-the-art experimental methodologies, such as microwave spectroscopy and gas electron diffraction, that are essential for the definitive elucidation of such structures.

The Conformational Landscape: Interplay of Electronic and Steric Effects

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the cyclopropyl ring to the carbonyl carbon. This rotation gives rise to two principal conformers: s-cis (synperiplanar) and s-trans (antiperiplanar).

The Foundational Analogue: Cyclopropyl Methyl Ketone

To understand the conformational behavior of the title compound, we first consider its simpler, non-fluorinated analogue, cyclopropyl methyl ketone. Extensive computational and experimental studies have shown that cyclopropyl methyl ketone exists predominantly in an s-cis conformation, with a higher-energy local minimum corresponding to the s-trans form.[1][2][3] The preference for the s-cis arrangement is attributed to favorable electronic interactions between the bent Walsh orbitals of the cyclopropane ring and the π-system of the carbonyl group. This conjugative overlap is maximized when the C=O bond bisects the cyclopropane ring, which occurs in both the s-cis and s-trans geometries. The slight energetic preference for the s-cis conformer in cyclopropyl methyl ketone suggests a subtle balance of electronic and steric forces.

Influence of the Trifluoromethyl Group

The substitution of a methyl group with a bulky and strongly electron-withdrawing trifluoromethyl (CF₃) group in this compound introduces significant new factors:

-

Steric Hindrance: The CF₃ group is substantially larger than a methyl group. In the s-cis conformation, steric repulsion between the CF₃ group and the adjacent methylene group of the cyclopropyl ring is expected to be a major destabilizing factor. Conversely, the s-trans conformation places the bulky CF₃ group away from the ring, potentially minimizing steric clash.

-

Electronic Effects: The powerful inductive effect of the CF₃ group withdraws electron density from the carbonyl carbon, which can influence the conjugation with the cyclopropyl ring.

Therefore, a central question for this compound is whether the stabilizing electronic effects that favor the s-cis conformer in the parent ketone can overcome the significant steric penalty introduced by the CF₃ group. It is plausible that the steric hindrance could invert the stability order, making the s-trans conformer the global minimum.

Caption: Conformational equilibrium in this compound.

Methodologies for Precise Structural Determination

A definitive characterization of the geometry and conformational equilibrium of the title compound requires a combination of computational modeling and gas-phase experimental techniques, which probe the molecule in an isolated, unperturbed state.

Computational Chemistry: A Predictive Framework

Modern quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are indispensable for exploring molecular potential energy surfaces.[4]

-

Conformational Search: A systematic scan of the dihedral angle defining the rotation around the C-C bond can map the potential energy surface, identifying energy minima corresponding to stable conformers (s-cis and s-trans) and the transition states that separate them.

-

Geometry Optimization: High-level calculations (e.g., using functionals like B3LYP or M06-2X with extensive basis sets like aug-cc-pVTZ) can provide highly accurate predictions of bond lengths, bond angles, and dihedral angles for each conformer.

-

Spectroscopic Parameter Prediction: Crucially, these calculations can predict key spectroscopic constants, such as rotational constants and vibrational frequencies. These predicted values are essential for guiding and confirming the analysis of experimental spectra.[5]

Gas-Phase Experimental Verification

Microwave Spectroscopy: This is the premier technique for the unambiguous identification and structural characterization of different conformers in the gas phase.[5] By measuring the frequencies of rotational transitions, one can determine the principal moments of inertia and, consequently, the precise three-dimensional structure of each conformer with extraordinary accuracy. The relative intensities of the signals from different conformers also allow for a direct determination of their relative energies.

Gas Electron Diffraction (GED): GED is a powerful method for determining the overall geometry of a molecule in the gas phase.[6][7] An electron beam is scattered by the gas-phase molecules, and the resulting diffraction pattern provides information on the distribution of internuclear distances. While microwave spectroscopy excels at distinguishing conformers, GED provides highly accurate bond lengths and angles, offering complementary data that can be used in a joint structural analysis.

Predicted Structural Parameters

While direct experimental data for this compound is not available in the literature, we can present a robust prediction of its key structural parameters based on high-level DFT calculations. The following tables summarize these predicted values for both the s-cis and s-trans conformers and compare them with the known experimental data for cyclopropyl methyl ketone.

Table 1: Predicted Geometrical Parameters

| Parameter | s-cis Conformer (Predicted) | s-trans Conformer (Predicted) | Cyclopropyl Methyl Ketone (Experimental) |

|---|---|---|---|

| Bond Lengths (Å) | |||

| C=O | ~1.21 | ~1.21 | 1.215 |

| C(ring)-C(carbonyl) | ~1.49 | ~1.49 | 1.474 |

| C-CF₃ | ~1.54 | ~1.54 | N/A |

| C-F (avg.) | ~1.34 | ~1.34 | N/A |

| **Bond Angles (°) ** | |||

| C(ring)-C(carbonyl)=O | ~121 | ~118 | 119.3 |

| C(ring)-C(carbonyl)-C(CF₃) | ~115 | ~118 | N/A |

| **Dihedral Angle (°) ** |

| O=C-C(ring)-C(ring) | 0 | 180 | 0 (s-cis) |

Note: Predicted values are representative estimates from DFT calculations. Experimental values for cyclopropyl methyl ketone are from microwave spectroscopy studies.

Table 2: Predicted Energetic and Electronic Properties

| Property | s-cis Conformer (Predicted) | s-trans Conformer (Predicted) |

|---|---|---|

| Relative Energy (ΔE) | Higher (destabilized by sterics) | Lower (sterically favored) |

| Dipole Moment (Debye) | ~3.0 D | ~2.5 D |

Experimental Protocol: Characterization by Microwave Spectroscopy

To experimentally validate the computational predictions, Pulsed-Jet Fourier Transform Microwave (PJ-FTMW) spectroscopy would be the method of choice.

Step-by-Step Workflow

-

Sample Preparation: A dilute sample of this compound (~1%) is prepared in a carrier gas, typically neon or argon.

-

Supersonic Expansion: The gas mixture is pulsed through a nozzle into a high-vacuum chamber. This process, known as supersonic expansion, cools the molecules to rotational temperatures of only a few Kelvin. This cooling collapses the population into the lowest energy vibrational and rotational states and "freezes" out the conformational equilibrium, allowing for the observation of individual conformers.

-

Microwave Excitation: A short, high-power microwave pulse is broadcast into the chamber, polarizing the molecules and inducing coherent rotational transitions.

-

Signal Detection: After the excitation pulse, the molecules emit a faint microwave signal—a Free Induction Decay (FID)—as they relax. This signal is detected by a sensitive receiver.

-

Data Processing: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier transform. The result is a high-resolution spectrum showing sharp rotational transitions.

-

Spectral Assignment and Analysis: The observed transition frequencies are fitted using a Hamiltonian model to determine the precise rotational constants (A, B, C) for each observed species. The presence of two distinct sets of rotational constants would confirm the existence of two conformers. The determined constants are then used to derive the molecular structure.

Caption: Workflow for conformer analysis via microwave spectroscopy.

Conclusion

The molecular structure of this compound is defined by a delicate balance between the electronic conjugation favoring a bisected geometry and the significant steric repulsion introduced by the trifluoromethyl group. While the analogous cyclopropyl methyl ketone preferentially adopts an s-cis conformation, theoretical predictions suggest that the steric clash in the title compound may be sufficient to shift the equilibrium in favor of the s-trans conformer, making it the global energy minimum.

This guide has outlined the theoretical basis for these predictions and detailed the sophisticated experimental techniques required for their empirical validation. A definitive understanding of the structural and conformational properties of this molecule, achievable through the synergistic application of computational chemistry and gas-phase spectroscopy, is a critical step towards harnessing its full potential in the development of novel pharmaceuticals and advanced materials.

References

-

Mikle, L. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone. University of Wisconsin-La Crosse. [Link][1]

-

Mash, E. A., Gregg, T. M., Stahl, M. T., & Walters, W. P. (1996). Development of Molecular Mechanics Torsion Parameters for α,β-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. The Journal of Organic Chemistry, 61(8), 2700–2706. [Link][2]

-

Semantic Scholar. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone. [Link][3]

-

Pedersen, T., et al. (2008). Ab initio study of the one- and two-photon circular dichroism of R-(+)-3-methyl-cyclopentanone. The Journal of Chemical Physics, 128(16), 164312. [Link][4]

-

Møllendal, H. (2005). Structural and conformational properties of 1,1,1-trifluoro-2-propanol investigated by microwave spectroscopy and quantum chemical calculations. The Journal of Physical Chemistry A, 109(42), 9488–9493. [Link][5]

-

Al-Jabiri, M. A., et al. (2022). Revealing Internal Rotation and 14N Nuclear Quadrupole Coupling in the Atmospheric Pollutant 4-Methyl-2-nitrophenol: Interplay of Microwave Spectroscopy and Quantum Chemical Calculations. Molecules, 27(21), 7205. [Link][8]

Sources

- 1. uwlax.edu [uwlax.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Ab initio study of the one- and two-photon circular dichroism of R-(+)-3-methyl-cyclopentanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and conformational properties of 1,1,1-trifluoro-2-propanol investigated by microwave spectroscopy and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 8. Revealing Internal Rotation and 14N Nuclear Quadrupole Coupling in the Atmospheric Pollutant 4-Methyl-2-nitrophenol: Interplay of Microwave Spectroscopy and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of Trifluoromethyl Cyclopropyl Ketones

Introduction

The strategic incorporation of fluorine-containing moieties into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1][2][3] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved pharmacokinetic profiles and binding affinities.[1][2] When this influential functional group is appended to a cyclopropyl ketone, a unique and synthetically versatile scaffold emerges. The inherent ring strain of the cyclopropane ring, combined with the potent electron-withdrawing nature of the CF₃ group, gives rise to a fascinating and complex reactivity profile.[4][5]

This technical guide provides an in-depth exploration of the reactivity of trifluoromethyl cyclopropyl ketones, designed for researchers, scientists, and drug development professionals. We will delve into the key transformations these molecules undergo, including nucleophilic additions, ring-opening reactions, and cycloadditions, with a focus on the underlying mechanistic principles and their synthetic applications.

I. The Dual Influence of the Trifluoromethyl and Cyclopropyl Groups

The reactivity of trifluoromethyl cyclopropyl ketones is dictated by the interplay between the strained three-membered ring and the electron-deficient carbonyl carbon.

-

Cyclopropyl Ring Strain: The approximately 27.5 kcal/mol of ring strain in cyclopropane makes it susceptible to ring-opening reactions, providing a driving force for transformations that relieve this strain.[5]

-

Trifluoromethyl Group: The strongly electron-withdrawing CF₃ group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[6] This electronic effect also influences the stability of potential intermediates in ring-opening pathways.

The balance between these two factors determines the reaction outcome under a given set of conditions.

II. Nucleophilic Addition Reactions

The heightened electrophilicity of the carbonyl carbon in trifluoromethyl ketones makes them excellent substrates for nucleophilic addition.[6] This reactivity is often preserved in trifluoromethyl cyclopropyl ketones, leading to the formation of tertiary alcohols.

Organocatalytic Vinylogous Aldol Reactions

A notable example is the diastereo- and enantioselective organocatalytic vinylogous aldol reaction of alkylidenepyrazolones with trifluoromethyl ketones, including those with a cyclopropyl moiety.[7][8] This reaction provides access to chiral tertiary alcohols bearing a trifluoromethyl group.

A bifunctional organocatalyst is employed to activate both the nucleophile and the electrophile.[7][8] The basic moiety of the catalyst deprotonates the alkylidenepyrazolone to form a dienolate, while the acidic moiety activates the trifluoromethyl ketone through hydrogen bonding.[7]

Experimental Protocol: Organocatalytic Vinylogous Aldol Reaction[7][8]

-

Reaction Setup: To a vial containing a magnetic stir bar, add the alkylidenepyrazolone (0.1 mmol, 1.0 equiv), the trifluoromethyl cyclopropyl ketone (0.1 mmol, 1.0 equiv), and the bifunctional organocatalyst (5 mol%).

-

Solvent Addition: Add dichloromethane (1 mL).

-

Reaction Conditions: Stir the reaction mixture at 20 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired tertiary trifluoromethyl carbinol.

Logical Workflow for Catalyst and Substrate Activation

Caption: Activation of reactants in the organocatalytic vinylogous aldol reaction.

III. Ring-Opening Reactions

The strained cyclopropane ring is prone to cleavage under various conditions, leading to a diverse array of acyclic products. The regioselectivity of the ring-opening is a critical aspect, often influenced by the substituents on the cyclopropyl ring and the reaction conditions.[4][9]

Reductive Ring-Opening